2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene
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Overview
Description
2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene is a deuterated compound, meaning it contains deuterium atoms instead of regular hydrogen atoms. This compound is often used in scientific research due to its unique properties, which include increased stability and altered reaction kinetics compared to non-deuterated analogs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene typically involves multiple steps, starting with the preparation of the deuterated phenol derivativeThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene is used in various fields of scientific research:
Chemistry: As a stable isotope-labeled compound, it is used in studies involving reaction mechanisms and kinetics.
Biology: It is used in metabolic studies to trace biochemical pathways.
Medicine: This compound is used in the development of pharmaceuticals, particularly in the study of drug metabolism and pharmacokinetics.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene involves its interaction with specific molecular targets, such as enzymes or receptors. The deuterium atoms in the compound can alter its binding affinity and metabolic stability, leading to different biological effects compared to non-deuterated analogs.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenoxy)-N-methoxy-N-methyl-1-butene: The non-deuterated analog of the compound.
2-(4-Chlorophenoxy)-N-methoxy-N-methyl-1-butene: A similar compound with a chlorine atom instead of fluorine.
2-(4-Bromophenoxy)-N-methoxy-N-methyl-1-butene: A similar compound with a bromine atom instead of fluorine.
Uniqueness
The presence of deuterium atoms in 2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene makes it unique compared to its non-deuterated analogs. This results in increased stability and altered reaction kinetics, making it valuable in various scientific research applications.
Properties
CAS No. |
1346606-16-3 |
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Molecular Formula |
C12H14FNO3 |
Molecular Weight |
243.271 |
IUPAC Name |
(E)-4-[methoxy(methyl)amino]-1-(2,3,5,6-tetradeuterio-4-fluorophenoxy)but-3-en-2-one |
InChI |
InChI=1S/C12H14FNO3/c1-14(16-2)8-7-11(15)9-17-12-5-3-10(13)4-6-12/h3-8H,9H2,1-2H3/b8-7+/i3D,4D,5D,6D |
InChI Key |
LLUFOXYJKAAINV-PYTYSWDNSA-N |
SMILES |
CN(C=CC(=O)COC1=CC=C(C=C1)F)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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